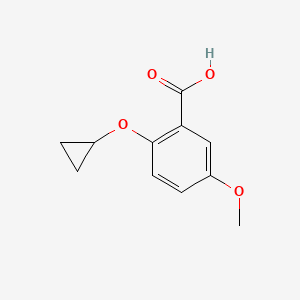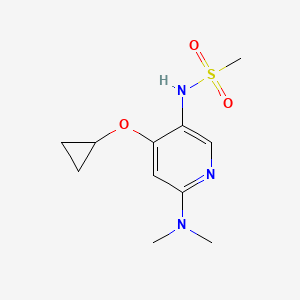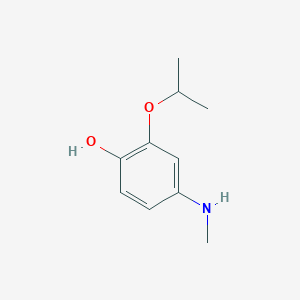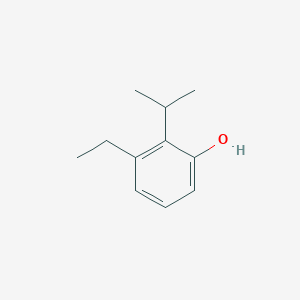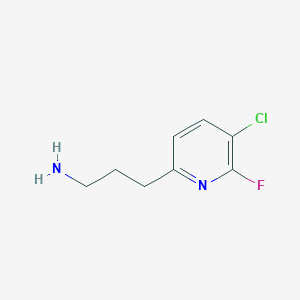
3-(5-Chloro-6-fluoropyridin-2-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-6-fluoropyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chlorine and fluorine atom on the pyridine ring, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with ammonium formate in the presence of 10% palladium on carbon (Pd/C) at 50°C for 10 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality 3-(5-Chloro-6-fluoropyridin-2-YL)propan-1-amine.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-6-fluoropyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide and ammonium formate are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
3-(5-Chloro-6-fluoropyridin-2-YL)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-6-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the pyridine ring can influence its binding affinity and selectivity towards certain enzymes or receptors. This can result in the modulation of biological activities and pathways, making it a valuable tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- 3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol
Uniqueness
3-(5-Chloro-6-fluoropyridin-2-YL)propan-1-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C8H10ClFN2 |
|---|---|
Peso molecular |
188.63 g/mol |
Nombre IUPAC |
3-(5-chloro-6-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-4-3-6(2-1-5-11)12-8(7)10/h3-4H,1-2,5,11H2 |
Clave InChI |
LPMQMGOTPVTHFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1CCCN)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


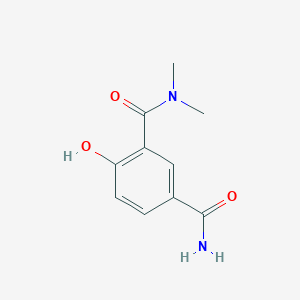
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)
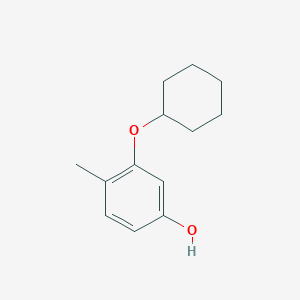
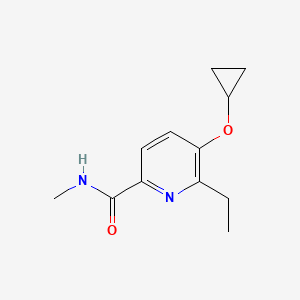
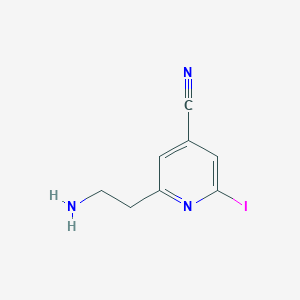
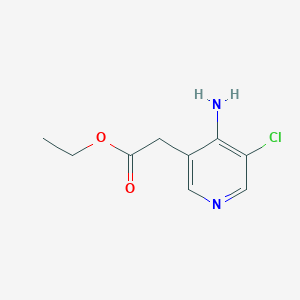
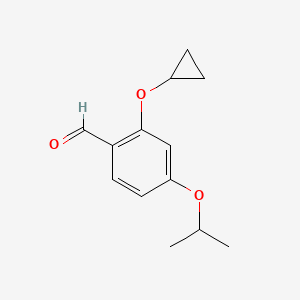

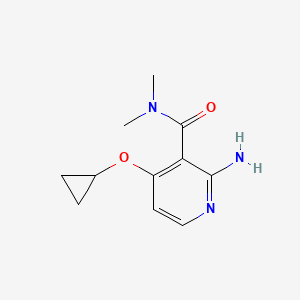
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
